molecular formula C19H24O4 B4998660 1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene

1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene

Cat. No.: B4998660
M. Wt: 316.4 g/mol
InChI Key: JBLDMUALHCLQPU-UHFFFAOYSA-N
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Description

1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of multiple ether linkages and a benzene ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol, 3-chloropropanol, and 2-methoxy-4-methylbenzene.

    Etherification Reaction: The first step involves the etherification of 2-ethoxyphenol with 3-chloropropanol in the presence of a base such as potassium carbonate. This reaction forms 3-(2-ethoxyphenoxy)propanol.

    Second Etherification: The next step involves the etherification of 3-(2-ethoxyphenoxy)propanol with 2-methoxy-4-methylbenzene in the presence of a suitable catalyst, such as potassium tert-butoxide, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Nitro, sulfo, or halo derivatives.

Scientific Research Applications

1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound’s ether linkages and aromatic structure allow it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[3-(2-ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene
  • 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene

Comparison: 1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications.

Properties

IUPAC Name

1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-4-21-16-8-5-6-9-17(16)22-12-7-13-23-18-11-10-15(2)14-19(18)20-3/h5-6,8-11,14H,4,7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLDMUALHCLQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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